![molecular formula C24H28O4 B13815672 [3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone CAS No. 53948-11-1](/img/structure/B13815672.png)
[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone typically involves multiple steps. One common method includes the condensation of a suitable aldehyde with a phenolic compound under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Potential therapeutic applications include anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of [3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
- S-[(2E)-3,7-Dimethylocta-2,6-dienyl]trihydrogenthiodiphosphate
Uniqueness
Compared to similar compounds, [3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
53948-11-1 |
|---|---|
Molekularformel |
C24H28O4 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C24H28O4/c1-16(2)9-8-10-17(3)13-14-19-20(25)15-21(28-4)22(24(19)27)23(26)18-11-6-5-7-12-18/h5-7,9,11-13,15,25,27H,8,10,14H2,1-4H3/b17-13+ |
InChI-Schlüssel |
PGHJXDHRONHDNF-GHRIWEEISA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC1=C(C(=C(C=C1O)OC)C(=O)C2=CC=CC=C2)O)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C2=CC=CC=C2)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



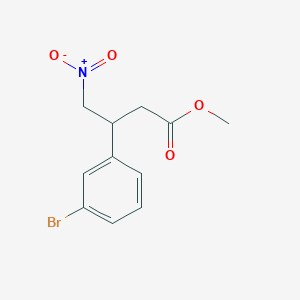
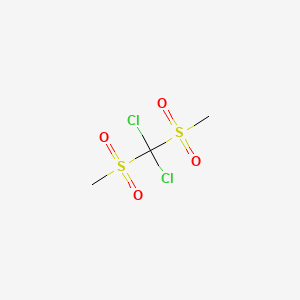

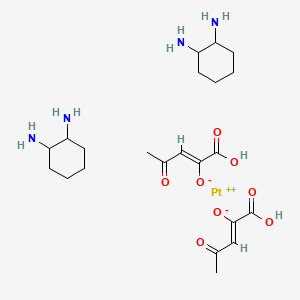
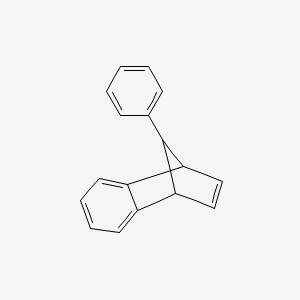
![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
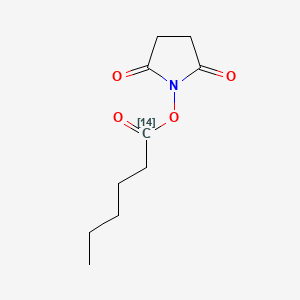
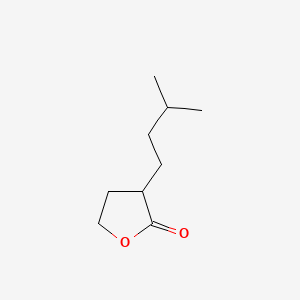
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)

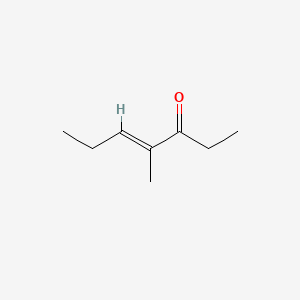
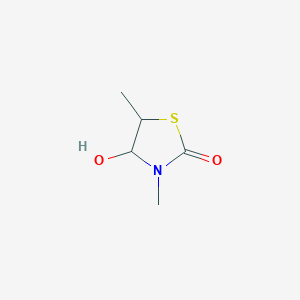
![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
